molecular formula C5H13NO B13886274 (3S)-3-(methylamino)butan-1-ol

(3S)-3-(methylamino)butan-1-ol

Cat. No.: B13886274
M. Wt: 103.16 g/mol
InChI Key: HNNZBZKURNBXOO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(Methylamino)butan-1-ol is an organic compound with a chiral center at the third carbon, making it optically active. This compound features a methylamino group attached to the third carbon of a butanol backbone. It is of interest in various fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(methylamino)butan-1-ol can be achieved through several methods, including:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral starting materials to ensure the correct stereochemistry.

    Reductive Amination: Reacting a suitable ketone or aldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production may involve large-scale reductive amination processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice are tailored to maximize efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction to form various amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines.

    Substitution Products: Alkyl halides, ethers.

Scientific Research Applications

(3S)-3-(Methylamino)butan-1-ol has applications in various scientific fields:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems, possibly as a neurotransmitter analog.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-(methylamino)butan-1-ol depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: Could be involved in metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

    (3R)-3-(Methylamino)butan-1-ol: The enantiomer of the compound, with different optical activity.

    3-Aminobutan-1-ol: Lacks the methyl group on the amino nitrogen.

    N-Methyl-2-aminoethanol: A structurally similar compound with different carbon chain length.

Uniqueness: (3S)-3-(Methylamino)butan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(3S)-3-(methylamino)butan-1-ol

InChI

InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

HNNZBZKURNBXOO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CCO)NC

Canonical SMILES

CC(CCO)NC

Origin of Product

United States

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